N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine
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Overview
Description
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to the amino acid L-phenylalanine. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine typically involves the nitration of a fluorinated phenylalanine derivative. One common method includes the reaction of 5-fluoro-2-nitrobenzene with L-phenylalanine under specific conditions to yield the desired product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the nitration and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ micro packed-bed reactors filled with suitable catalysts to achieve high conversion rates and selectivity under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles such as halogens for substitution reactions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to elevated levels depending on the desired reaction.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenylalanine derivatives, and various other functionalized compounds depending on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-Fluoro-2-nitrophenyl)morpholin-4-amine: This compound shares the fluorine and nitro groups but differs in the presence of a morpholine ring instead of the phenylalanine moiety.
2-Fluoro-5-nitroaniline: Another similar compound that contains the fluorine and nitro groups but lacks the phenylalanine structure.
Uniqueness
N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine is unique due to its combination of a fluorinated nitrophenyl group with the amino acid L-phenylalanine. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
479677-27-5 |
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Molecular Formula |
C15H13FN2O4 |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
(2S)-2-(5-fluoro-2-nitroanilino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13FN2O4/c16-11-6-7-14(18(21)22)12(9-11)17-13(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,13,17H,8H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
BQMYPKCEZIRUJB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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